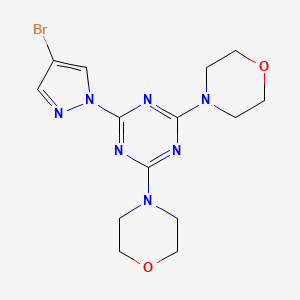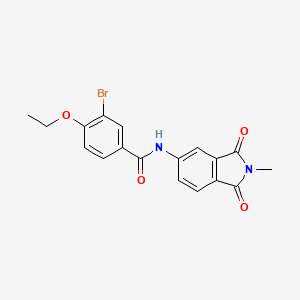
3-bromo-4-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
描述
3-bromo-4-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic organic compound with a complex structure that includes bromine, ethoxy, and isoindole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multiple steps:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethanol and a strong acid catalyst.
Amide Formation: The amide bond is formed by reacting the brominated and ethoxylated benzene derivative with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine under dehydrating conditions, such as using carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form aldehydes or carboxylic acids. Reduction reactions can also occur, especially at the carbonyl groups in the isoindole moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products depend on the nucleophile used, such as azido derivatives, thioethers, or secondary amines.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Chemistry
In chemistry, 3-bromo-4-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and ethoxylated benzamides on various biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or inflammatory disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
作用机制
The mechanism of action of 3-bromo-4-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide would depend on its specific application. In a biological context, it may interact with proteins or enzymes, inhibiting or modulating their activity. The bromine atom and the isoindole moiety could play crucial roles in binding to molecular targets, while the ethoxy group may influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-bromo-4-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-chloro-4-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
4-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide: Lacks the bromine atom.
Uniqueness
The presence of both bromine and ethoxy groups in 3-bromo-4-ethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide makes it unique compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties. The ethoxy group can affect the compound’s solubility and overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
3-bromo-4-ethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-3-25-15-7-4-10(8-14(15)19)16(22)20-11-5-6-12-13(9-11)18(24)21(2)17(12)23/h4-9H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJSFJYPAGRTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


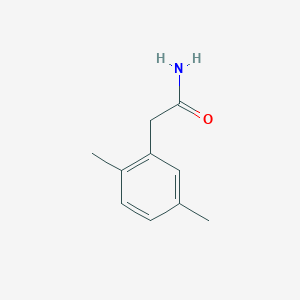
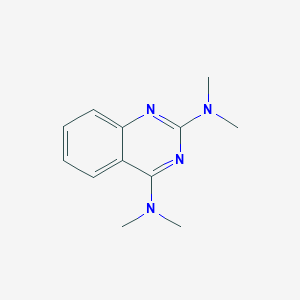
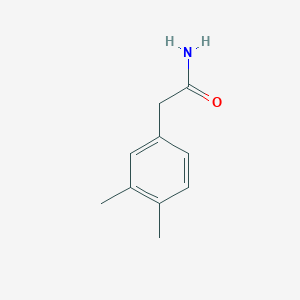
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B3591048.png)
![N-[2-(4-bromophenyl)benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B3591049.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B3591053.png)
![4-{1-[(2,6-Dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}-1,2,5-oxadiazol-3-amine](/img/structure/B3591057.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B3591065.png)
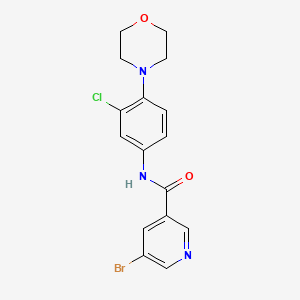
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3591077.png)
![5-bromo-N-[(4-methoxyphenyl)methylcarbamothioyl]pyridine-3-carboxamide](/img/structure/B3591084.png)

![2-bromo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3591094.png)
